molecular formula C9H12O2 B3051602 3,5-Dihydroxy-1-isopropylbenzene CAS No. 34993-66-3

3,5-Dihydroxy-1-isopropylbenzene

Cat. No. B3051602
CAS RN: 34993-66-3
M. Wt: 152.19 g/mol
InChI Key: RKCBNCOFPKXLIQ-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-1-isopropylbenzene is a chemical compound with the formula C9H12O2 . It contains 9 Carbon atoms, 12 Hydrogen atoms, and 2 Oxygen atoms . It is used as an intermediate for the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products .


Synthesis Analysis

The synthesis of 3,5-Dihydroxy-1-isopropylbenzene can be achieved through the aerobic oxidation of 1,3,5-triisopropylbenzene, using N-hydroxyphthalimide (NHPI) as a key catalyst . This oxidation provides a facile method for preparing phenol derivatives bearing an isopropyl moiety, which can be used as pharmaceutical starting materials .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

Benzene, the base structure of 3,5-Dihydroxy-1-isopropylbenzene, can undergo electrophilic aromatic substitution because aromaticity is maintained . The reactions of DIPB include side chain modification by oxidation, dehydrogenation, and bromination .


Physical And Chemical Properties Analysis

The chemical properties of 3,5-Dihydroxy-1-isopropylbenzene include its molecular formula (C9H12O2) and molecular weight (152.19) . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Mechanism of Action

The mechanism of electrophilic aromatic substitution, which is relevant to 3,5-Dihydroxy-1-isopropylbenzene, involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

3,5-Dihydroxy-1-isopropylbenzene is classified as a flammable liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The future directions of 3,5-Dihydroxy-1-isopropylbenzene could involve its use in the synthesis of stabilizers, polymers, synthetic lubricants, hydroperoxides, and other products . Its potential applications in pharmaceuticals and other industries could also be explored .

properties

IUPAC Name

5-propan-2-ylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCBNCOFPKXLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510119
Record name 5-(Propan-2-yl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxy-1-isopropylbenzene

CAS RN

34993-66-3
Record name 5-(Propan-2-yl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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